N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide -

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide

Catalog Number: EVT-4062155
CAS Number:
Molecular Formula: C26H20N2O4
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Hydrazino-N-[4-(5-methylbenzoxzol-2-yl)-phenyl]-acetamide (III)

Compound Description: This compound serves as a crucial starting material in the synthesis of a series of 2-(N1-substituted hydrazino)-N-[4-(5-methyl-benzoxazol-2-yl)-phenyl]-acetamides. [] These derivatives were designed and evaluated for their antimicrobial and anti-inflammatory properties. []

Relevance: 2-Hydrazino-N-[4-(5-methylbenzoxzol-2-yl)-phenyl]-acetamide (III) shares the core structure of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, with the key difference being the substitution at the acetamide nitrogen. The target compound features a 2-naphthyloxyacetyl group, while compound III has a hydrazinoacetyl group. Both compounds contain the 5-methylbenzoxazol-2-ylphenyl acetamide core, making them structurally related. []

2-(N1-Substituted hydrazino)-N-[4-(5-methyl-benzoxazol-2-yl)-phenyl]-acetamides

Compound Description: This series of compounds, derived from 2-Hydrazino-N-[4-(5-methylbenzoxzol-2-yl)-phenyl]-acetamide (III), were synthesized by reacting compound III with various aldehydes. [] They were then evaluated for their potential antimicrobial and anti-inflammatory activities. []

Relevance: These derivatives share the 5-methylbenzoxazol-2-ylphenyl acetamide core with N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide. The variation lies in the N1-substituent on the hydrazino group, which is absent in the target compound, and the target compound having a 2-naphthyloxyacetyl group instead of a hydrazinoacetyl group. Despite these differences, the shared core structure highlights their close relationship. []

3-[(5-Methyl-2-oxo-1,3-benzoxazol-3-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound represents an example of a 1,3-benzoxazole derivative structurally characterized using X-ray crystallography. []

Relevance: Although lacking the acetamide moiety present in N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, this compound shares the 5-methyl-1,3-benzoxazol structural motif, placing it within the same chemical class. Both molecules illustrate the potential of 1,3-benzoxazoles as pharmacologically active compounds. []

4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazoles (2a-i)

Compound Description: This series of thiazole-based compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer. [] Notably, compounds 2a, 2b, 2f, and 2i, bearing specific aryl substituents, exhibited significant anticancer activity. []

Relevance: While belonging to a different heterocyclic class (thiazole) compared to N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide (benzoxazole), this series highlights the importance of exploring different heterocycles in drug discovery. The presence of aryl substituents in both series further emphasizes the potential of modifying aromatic rings for enhancing biological activity. []

Compound Description: These compounds, derived from 2-((aryl)methylene)hydrazine-1-carbothioamides, represent a series of thiadiazole derivatives synthesized and assessed for their cytotoxic activity against Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer cell lines. [] Compounds 3b and 3d showed promising anticancer activity. []

Relevance: Similar to the 4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazoles, these thiadiazole derivatives exemplify the exploration of diverse heterocyclic scaffolds in the pursuit of new anticancer agents. The incorporation of aryl substituents, also present in N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, underscores the common strategy of leveraging aromatic modifications for fine-tuning biological activity. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2)

Compound Description: This compound serves as a key intermediate in the synthesis of various chromene-based derivatives, including Schiff's bases, hydrazides, thiosemicarbazides, and heterocyclic fused systems. [] These derivatives were synthesized and explored for their potential biological activities. []

Relevance: Although belonging to a different heterocyclic class (chromene) than N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide (benzoxazole), compound 2 exemplifies the versatility of heterocyclic chemistry in generating diverse libraries of potentially bioactive molecules. The shared presence of hydrazide and acetamide functionalities in both compound 2 and the target compound, despite being attached to different heterocyclic cores, highlights the recurring use of these functional groups in medicinal chemistry. []

1,3-Dimethylisochromeno[4,3-c]pyrazol-5(1H)-one (24)

Compound Description: This compound was synthesized through a unique transformation of a benzendiazonium hydrogen sulfate derivative and is proposed as a potential ligand for the benzodiazepine receptor. []

Relevance: While structurally distinct from N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, compound 24 exemplifies the exploration of heterocyclic systems as potential ligands for pharmacological targets, including receptors relevant to neurological disorders. []

(4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

Compound Description: This compound emerged as a potential inhibitor of the Zika virus methyltransferase (MTase) following virtual screening and molecular docking studies. [] DFT calculations and molecular dynamics simulations further supported its strong binding interactions with the active site of MTase. []

Relevance: While structurally unrelated to N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, this compound highlights the application of computational techniques in drug discovery and the importance of exploring diverse chemical scaffolds for identifying novel antiviral agents. []

N2‐(Phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: This compound, previously identified through a virtual screen, was found to bind to the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding pocket of the HIV‐1 matrix (MA) protein and inhibit HIV-1 replication. [] It acts as a competitive inhibitor against PI(4,5)P2 binding to MA, thus affecting viral assembly and reducing virus production. []

Relevance: Although structurally dissimilar to N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, compound 14 exemplifies the importance of targeting protein-protein interactions and the potential of developing small-molecule inhibitors for combating viral infections. []

3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones (6a-n)

Compound Description: This series of benzoxazole-associated benzothiazine-4-one derivatives was synthesized and evaluated for their antimicrobial and antioxidant activities. [] Some compounds, such as 6b, 6c, 6e, 6j, 6m, and 6n, demonstrated potent antimicrobial activity. [] Molecular docking studies supported their potential as drug candidates. []

Relevance: These compounds directly incorporate the 5-methyl-1,3-benzoxazol-2-yl structural motif present in N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, emphasizing the versatility of this pharmacophore in developing biologically active molecules. The combination of benzoxazole and benzothiazine rings further highlights the exploration of heterocyclic hybrids for enhancing biological activity. []

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (DPA-713)

Compound Description: This compound, labeled with carbon-11 (11C-DPA-713), was studied as a radioligand for imaging the translocator protein (TSPO) in a rat model of acute neuroinflammation. [] TSPO overexpression is a marker for activated microglia and macrophages during neuroinflammation, and radioligands like DPA-713 enable the visualization of neuroinflammatory lesions using positron emission tomography (PET). []

Relevance: While not directly structurally related to N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, this compound highlights the use of heterocyclic compounds in developing tools for imaging and understanding neurological processes. []

N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide (DPA-714)

Compound Description: This compound, labeled with fluorine-18 (18F-DPA-714), was evaluated as a radioligand for TSPO imaging in a rat model of neuroinflammation and compared to 11C-DPA-713 and the classic radioligand 11C-PK11195. [] 18F-DPA-714 demonstrated superior performance in terms of brain tissue bioavailability and reduced nonspecific binding, making it a promising alternative for imaging neuroinflammation using PET. []

Relevance: Similar to DPA-713, this compound underscores the application of heterocyclic chemistry in developing radioligands for imaging and investigating neurological disorders. []

(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

Compound Description: This compound is a potent and orally active nonpeptide antagonist of the bradykinin B1 receptor, which is implicated in inflammatory and pain processes. [] SSR240612 demonstrated efficacy in various animal models of inflammation and pain, including paw edema, ear edema, thermal hyperalgesia, and neuropathic pain. []

Relevance: Although structurally distinct from N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, compound SSR240612 highlights the development of nonpeptide small-molecule antagonists for targeting G-protein coupled receptors involved in physiological processes, including inflammation and pain. []

Relevance: While not structurally related to N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, JZL184 exemplifies the pharmacological manipulation of the endocannabinoid system for therapeutic purposes. The research on JZL184 highlights the importance of considering dosing regimens and potential side effects when developing drugs targeting the endocannabinoid system. [, ]

N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845)

Compound Description: This compound acts as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading the endocannabinoid N-arachidonoylethanolamine (AEA). [] When combined with a low dose of the MAGL inhibitor JZL184, PF-3845 produces augmented and sustained antinociceptive effects with minimal cannabimimetic side effects. []

Relevance: Although structurally unrelated to N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, PF-3845 exemplifies the therapeutic potential of targeting the endocannabinoid system for pain management. The research on PF-3845, particularly in combination with MAGL inhibitors, highlights the possibility of achieving enhanced efficacy with reduced side effects through dual inhibition of FAAH and MAGL. []

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol (CP55,940)

Compound Description: This compound is a nonclassical cannabinoid agonist that acts on both CB1 and CB2 receptors. [, ] It is used in pharmacological studies to investigate the effects of CB1 receptor activation. [] In the context of MAGL inhibition, CP55,940 is used to assess the functional consequences of CB1 receptor desensitization and downregulation. []

Relevance: Although structurally unrelated to N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, CP55,940 represents a tool for studying the pharmacological effects of cannabinoid receptor activation, which is relevant to understanding the potential side effects and therapeutic benefits of drugs targeting the endocannabinoid system. [, ]

2-(1,3-dioxo1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide (3)

Compound Description: This compound is an intermediate in the synthesis of N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid (4), a water-soluble phthalimide derivative of acetaminophen designed as a potential analgesic and antipyretic agent. []

Relevance: While structurally dissimilar to N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, compound 3 shares the 4-hydroxyphenyl acetamide moiety, highlighting the recurrent use of this structural element in designing molecules with potential analgesic and antipyretic properties. []

N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide (7a-l)

Compound Description: This series of thiazolidin-4-one derivatives was synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. [] The compounds were designed to explore the potential of thiazolidin-4-ones as antimicrobial agents. []

Relevance: Although structurally distinct from N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide, this series highlights the exploration of different heterocyclic scaffolds in drug discovery, particularly for antimicrobial applications. []

Properties

Product Name

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide

IUPAC Name

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide

Molecular Formula

C26H20N2O4

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C26H20N2O4/c1-16-6-11-24-22(12-16)28-26(32-24)21-14-19(8-10-23(21)29)27-25(30)15-31-20-9-7-17-4-2-3-5-18(17)13-20/h2-14,29H,15H2,1H3,(H,27,30)

InChI Key

HDUOIYGNGGOCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.